molecular formula C7H4BrF2IO B6287536 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene CAS No. 2484889-22-5

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Cat. No.: B6287536
CAS No.: 2484889-22-5
M. Wt: 348.91 g/mol
InChI Key: ALQPVLJHVHHQKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination, fluorination, iodination, and methoxylation of a benzene ring. Each step requires specific reagents and conditions:

    Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Utilizing iodine (I2) with an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Methoxylation: Involving methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (Br, F, I) can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) for coupling reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4-difluoro-2-methoxybenzene
  • 1-Bromo-3,4-difluoro-5-iodobenzene
  • 1-Bromo-3,4-difluoro-2-iodobenzene

Uniqueness

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is unique due to the presence of multiple halogens and a methoxy group on the benzene ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQPVLJHVHHQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Br)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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